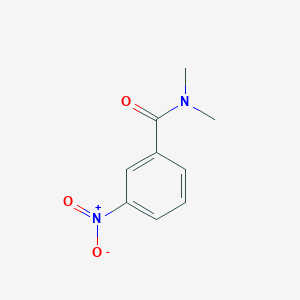

N,N-dimethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWDGIRXGDSOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324387 | |

| Record name | N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-02-3 | |

| Record name | 7291-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways to N,n Dimethyl 3 Nitrobenzamide

Established Laboratory-Scale Synthetic Routes

Nitration of Substituted Benzamides and Subsequent N-Methylation Strategies

One approach to synthesizing N,N-dimethyl-3-nitrobenzamide involves the direct nitration of N,N-dimethylbenzamide. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0°C to 5°C). The sulfuric acid serves as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). Temperature control is critical to prevent unwanted side reactions, such as oxidative degradation of the amide group.

An alternative strategy that avoids the direct nitration of the amide involves starting with benzoic acid. Benzoic acid is first nitrated to form 3-nitrobenzoic acid. The carboxylic acid group deactivates the aromatic ring and directs the incoming nitro group to the meta position. This intermediate is then converted to its corresponding acid chloride, typically using thionyl chloride, which is subsequently reacted with dimethylamine (B145610) to yield the final product, this compound. This stepwise approach can offer advantages in terms of selectivity and avoiding sensitive functional group incompatibilities.

Amidation Reactions Involving 3-Nitrobenzoyl Precursors and Dimethylamine

A prevalent and direct method for the synthesis of this compound is the amidation of a 3-nitrobenzoyl precursor with dimethylamine. The most common precursor is 3-nitrobenzoyl chloride. prepchem.com The reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. This reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0°C) to control the reaction rate. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the HCl generated during the reaction. bibliotekanauki.pl

Recent advancements have demonstrated that this transformation can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes.

Novel Catalyst Systems and Reaction Conditions for Synthesis

Research into more efficient and environmentally benign synthetic methods has led to the exploration of novel catalyst systems. For the nitration step, solid acid catalysts like sulfonated graphene oxide (SGO) or zeolites are being investigated as replacements for traditional liquid acids. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. For instance, N,N-dimethylbenzamide can be nitrated using acetyl nitrate (B79036) (generated in situ from acetic anhydride (B1165640) and nitric acid) in the presence of SGO.

In the context of amidation, various catalysts have been developed for the direct formation of amides from carboxylic acids and amines, which avoids the need to prepare the more reactive acid chloride. catalyticamidation.info Boron-based catalysts, such as boric acid and its derivatives, have shown promise in promoting this direct amidation. catalyticamidation.inforesearchgate.net Additionally, iron-mediated protocols have been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org

Mechanistic Investigations of Synthetic Transformations

Analysis of Reaction Kinetics and Thermodynamic Parameters in Synthesis

The kinetics of the synthesis of this compound are significantly influenced by reaction conditions. For instance, in the amidation of 3-nitrobenzoyl chloride, the use of microwave irradiation has been shown to dramatically increase the reaction rate, achieving high yields in a matter of minutes compared to conventional heating methods which can take several hours. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

Thermodynamic considerations are also important. The nitration of N,N-dimethylbenzamide is an exothermic process, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts. The choice of solvent can also play a role in the reaction outcome, with solvents like tetrahydrofuran (THF) being preferred for amidation reactions to minimize side reactions.

Elucidation of Catalytic Cycle Pathways and Intermediates

The mechanisms of catalyzed reactions for the synthesis of this compound are a subject of ongoing study. In the case of nitration using solid acid catalysts like sulfonated graphene oxide, the Brønsted acid sites on the catalyst are believed to enhance the generation of the nitronium ion (NO₂⁺), the key electrophile in the reaction.

For catalytic amidation reactions, the proposed mechanisms often involve the activation of the carboxylic acid by the catalyst. For example, with boron-based catalysts, it is thought that a borate (B1201080) ester intermediate may be formed, which is more susceptible to nucleophilic attack by the amine. catalyticamidation.info In a novel palladium-arsenic catalytic cycle for nitrile hydration to form amides, it is proposed that a Pd-As(OH)₃ complex is the active species. frontiersin.org The nitrile coordinates to the palladium center, and a subsequent intramolecular attack by a hydroxyl group bound to arsenic leads to the formation of the amide. frontiersin.org While not directly applied to this compound synthesis from a nitrile precursor, this illustrates the complex and varied catalytic pathways being explored for amide synthesis.

Data Tables

Table 1: Comparison of Synthetic Routes to this compound

| Parameter | Direct Nitration of N,N-Dimethylbenzamide | Stepwise Route via 3-Nitrobenzoic Acid |

| Starting Material | N,N-Dimethylbenzamide | Benzoic Acid |

| Key Intermediates | None | 3-Nitrobenzoic Acid, 3-Nitrobenzoyl Chloride |

| Typical Reagents | HNO₃, H₂SO₄ | 1. HNO₃, H₂SO₄ 2. SOCl₂ 3. Dimethylamine |

| Overall Yield | 72–78% | 60–65% |

| Purity | ≥98% | ≥99% |

| Scalability | Moderate | High |

Table 2: Optimized Conditions for Microwave-Assisted Amidation

| Parameter | Condition |

| Power | 300 W (pulsed) |

| Solvent | Dichloroethane (DCE) |

| Time | 15 minutes |

| Temperature | 100°C |

| Yield | 75% |

| Purity | 98% |

Influence of Solvent Systems and Reagent Stoichiometry on Reaction Outcomes

The synthesis of this compound is typically achieved through the amidation of a 3-nitrobenzoic acid derivative. The choice of solvent and the stoichiometry of the reactants are critical parameters that dictate the reaction's success, influencing both the yield and the purity of the final product.

Reagent Stoichiometry: To drive the amidation reaction to completion, a strategic excess of dimethylamine is typically employed. A molar ratio of 1:1.5 for the acid chloride to dimethylamine is reported to ensure complete conversion of the starting material. This careful control of stoichiometry is essential to maximize the formation of the desired amide and minimize the presence of unreacted starting materials in the final product mixture.

Table 1: Influence of Solvent and Stoichiometry on Amidation

| Parameter | Condition | Rationale / Outcome | Source |

|---|---|---|---|

| Solvent | Anhydrous Tetrahydrofuran (THF) | Minimizes side reactions, leading to a cleaner product profile. | |

| Dimethylformamide (DMF) | Higher potential for side reactions compared to THF. | ||

| Reagent Stoichiometry | 1:1.5 (Acid Chloride:Dimethylamine) | Ensures complete amidation reaction. |

Considerations for Scalable and Sustainable Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges and objectives. The focus shifts towards developing processes that are not only high-yielding and pure but also safe, cost-effective, and environmentally sustainable.

Process Optimization for Enhanced Yield and Purity

A key strategy for scalable synthesis is the stepwise route, which involves the initial nitration of benzoic acid to form 3-nitrobenzoic acid, followed by the amidation step. This pathway is noted for its high scalability.

A significant advancement in process optimization is the adoption of continuous flow reactors for industrial-scale production. This modern approach integrates the distinct reaction steps into a single, streamlined process, offering substantial improvements over traditional batch processing. Continuous flow systems allow for precise temperature control, which is critical for managing exothermic nitration reactions safely. This method drastically reduces reaction times, from approximately 6 hours in a batch reactor to just 15 minutes in a continuous flow system. The result is a safer, more efficient process that delivers an enhanced yield of 80-85% with a conversion rate exceeding 99%.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor | Source |

|---|---|---|---|

| Residence Time | ~6 hours | ~15 minutes | |

| Safety | Increased risk from exothermic reactions and handling of corrosive acids. | Enhanced safety through precise temperature control and minimized handling. | |

| Yield | 60–65% (stepwise route) | 80–85% | |

| Purity | ≥99% (with purification) | >99% conversion | |

| Scalability | Moderate | High |

Development of Advanced Purification Techniques

Achieving high purity is critical for the final product. The primary purification strategy involves a carefully designed workup procedure. Following the reaction, the product is precipitated in ice water. This initial step is followed by recrystallization from ethanol (B145695), a technique that effectively removes residual impurities and can elevate the product's purity to greater than 99%.

Table 3: Purification Stages and Achieved Purity

| Purification Step | Description | Resulting Purity | Source |

|---|---|---|---|

| Precipitation | The reaction mixture is added to ice water to precipitate the crude product. | - | |

| Recrystallization | The crude solid is dissolved in and recrystallized from a suitable solvent like ethanol. | >99% |

Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 3 Nitrobenzamide

Reduction Chemistry of the Nitro Group

The nitro group of N,N-dimethyl-3-nitrobenzamide is a key site of chemical reactivity, readily undergoing reduction through various chemical and electrochemical methods. These transformations are crucial for synthesizing a range of important chemical intermediates.

Catalytic Hydrogenation Mechanisms and Stereoselectivity

Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. evitachem.comsmolecule.com Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. evitachem.comgoogleapis.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or formic acid. googleapis.comgoogle.com

The mechanism of catalytic hydrogenation of nitroarenes is understood to proceed through a series of steps on the catalyst surface. The nitro compound adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms. This leads to the stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine. conicet.gov.ar

Recent advancements in catalysis have introduced more selective and efficient systems. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have shown excellent selectivity for the reduction of nitroarenes. unimi.it The addition of single-site promoters, such as tin on a TiO2 support (M/Sn-TiO2, where M can be Au, Ru, Pt, Ni), has been shown to significantly enhance both the activity and selectivity of the hydrogenation of substituted nitroarenes. wvu.edu These advanced catalytic systems can create oxygen vacancies on the support surface, leading to more efficient and selective activation of the nitro group. wvu.edu

While stereoselectivity is not a factor in the reduction of the achiral this compound to its corresponding amine, the choice of catalyst and reaction conditions can be crucial in the reduction of substituted nitroarenes where new stereocenters may be formed. The catalyst surface can influence the orientation of the substrate, potentially leading to a preference for one stereoisomer over another.

| Catalyst | Reducing Agent | Solvent | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) or Ammonium (B1175870) Formate (B1220265) | Ethanol, Formic Acid | Widely used, efficient for complete reduction to the amine. evitachem.comgoogle.com |

| Raney Nickel | Hydrogen Gas (H₂) or Hydrazine Hydrate | Ethanol | Another common and effective catalyst for nitro group reduction. googleapis.com |

| Iron (Fe) Powder | Acidic Conditions | - | A classical method for nitro group reduction. |

| Au/TiO₂ | Hydrogen Gas (H₂) | - | Exhibits high selectivity for nitro group reduction. unimi.it |

| M/Sn-TiO₂ (M=Au, Ru, Pt, Ni) | Hydrogen Gas (H₂) | - | Enhanced activity and selectivity due to single-site promoters. wvu.edu |

Electrochemical Reduction Pathways and Anion Radical Formation

The electrochemical reduction of nitrobenzamides, including this compound, has been studied using techniques like cyclic voltammetry. unesp.brresearchgate.net In aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzamides typically undergo a two-step reduction process. researchgate.net

The initial step, occurring at approximately -1 V versus a standard calomel (B162337) electrode (SCE), involves a one-electron transfer to the molecule, resulting in the formation of a relatively stable anion radical. unesp.brresearchgate.net This anion radical can be observed in cyclic voltammetry experiments by the presence of a corresponding reoxidation peak. researchgate.net

The second reduction step leads to the formation of a dianion. researchgate.net The stability and subsequent reactions of these radical anions and dianions are influenced by the reaction conditions, including the solvent, supporting electrolyte, and the specific structure of the nitrobenzamide. unesp.brresearchgate.net Mechanistic studies based on cyclic voltammetry have also been used to elucidate reaction pathways in related systems, such as the electrochemical synthesis of indazolin-3-ones from o-nitrobenzamides, which can proceed through a biradical pathway. nih.gov

| Compound | Solvent/Electrolyte | Reduction Potential (Epc1 vs. SCE) | Key Observation |

| N-butyl-3-nitrobenzamide | DMF/Bu₄NBF₄ | Approx. -1 V | Formation of a stable anion radical. unesp.brresearchgate.net |

| N-butyl-4-nitrobenzamide | DMF/Bu₄NBF₄ | Approx. -1 V | Two-step reduction process observed. unesp.brresearchgate.net |

Reductive Transformations to Amino- and Nitroso-Benzamide Intermediates

The reduction of this compound can be controlled to yield important synthetic intermediates, namely N,N-dimethyl-3-aminobenzamide and N,N-dimethyl-3-nitrosobenzamide.

The complete reduction of the nitro group leads to the formation of 3-amino-N,N-dimethylbenzamide. This transformation is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors. A common method for this reduction is catalytic hydrogenation using palladium on carbon with ammonium formate as the hydrogen source. Other reducing agents like iron powder in acidic conditions can also be employed.

Partial reduction of the nitro group can yield the corresponding nitroso compound. While specific methods for the synthesis of N,N-dimethyl-3-nitrosobenzamide directly from the nitro compound are not extensively detailed in the provided context, the formation of nitroso intermediates is a known step in the reduction of nitroarenes. conicet.gov.ar The synthesis of N-nitrosoamides from N-alkyl amides has been achieved using reagents like tert-butyl nitrite (B80452). sci-hub.se In some cases, nitroso compounds can be prepared by the oxidation of the corresponding amino compound. For example, 3-nitrosobenzamide (B139120) has been prepared by the oxidation of 3-aminobenzamide. google.com

The stepwise reduction of the nitro group proceeds through the nitroso and hydroxylamine intermediates before yielding the final amine product. conicet.gov.ar The ability to isolate these intermediates depends on the careful selection of reducing agents and reaction conditions.

Nucleophilic Substitution Reactions

The aromatic ring of this compound, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic substitution reactions.

Investigation of Nitro Group Displacement by Various Nucleophiles

The nitro group in nitroaromatic compounds can be displaced by strong nucleophiles, although this is more common when the nitro group is positioned ortho or para to another activating group. google.comgoogle.commasterorganicchemistry.com In the case of this compound, the meta-positioning of the nitro group relative to the amide makes direct nucleophilic displacement of the nitro group less favorable compared to systems with ortho or para activation. masterorganicchemistry.com

However, the presence of the nitro group makes the aromatic ring more electrophilic in general, facilitating nucleophilic aromatic substitution (SNAAr) reactions where a different leaving group on the ring might be displaced. masterorganicchemistry.comsmolecule.com For instance, in related halonitrobenzamides, the halogen can be displaced by nucleophiles. google.com The reactivity in such reactions is highly dependent on the nature and position of both the leaving group and the activating nitro group. google.comgoogle.com

Vicarious nucleophilic substitution (VNS) is another type of reaction that can occur on nitroaromatic rings, where a hydrogen atom is replaced by a nucleophile bearing a leaving group. nih.govorganic-chemistry.org This reaction is generally directed ortho and para to the nitro group. organic-chemistry.org

Effects of Substituent Electronic and Steric Properties on Reactivity

The reactivity of the benzamide (B126) ring in nucleophilic substitution reactions is significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects:

Electron-withdrawing groups , such as the nitro group, activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The more electron-withdrawing groups present on the ring, the faster the reaction rate. masterorganicchemistry.com The position of these groups is also critical; ortho and para placements to the leaving group provide greater stabilization through resonance and are thus more activating than meta placement. masterorganicchemistry.com

Electron-donating groups , in contrast, would deactivate the ring towards nucleophilic substitution. The C3-methyl group in a compound like N,3-dimethyl-2-nitrobenzamide donates electron density via hyperconjugation, which partially counteracts the electron-withdrawing effect of the nitro group.

Steric Effects:

Ortho-substituents can sterically hinder the approach of a nucleophile to the reaction center. ehu.es For example, an ortho-nitro group in N,N-dimethyl-2-nitrobenzamide may create steric hindrance for reactions at the amide group or adjacent positions on the ring. Similarly, the methyl groups on the amide nitrogen can influence the conformation of the molecule and affect reactivity. researchgate.net In some cases, steric strain can prevent a reaction from occurring, as seen with 3,5-dimethylbenzamide (B1616538) in certain cobalt-catalyzed reactions. ehu.es

The conformation of the amide group relative to the benzene (B151609) ring, which can be influenced by ortho-substituents, also plays a role. In 2,6-dimethylbenzamides, the amide group is twisted out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net

| Substituent/Feature | Position | Effect | Consequence on Reactivity |

| Nitro Group (-NO₂) | Ortho/Para to LG | Strong electron-withdrawal (resonance & induction) | Activates ring for nucleophilic aromatic substitution. masterorganicchemistry.com |

| Nitro Group (-NO₂) | Meta to LG | Electron-withdrawal (induction) | Less activating than ortho/para positions. masterorganicchemistry.com |

| Methyl Group (-CH₃) | Aromatic Ring | Electron-donating (hyperconjugation) | Deactivates ring for nucleophilic attack. |

| Ortho-Substituents | Adjacent to reaction site | Steric Hindrance | Can decrease reaction rates or prevent reaction. ehu.es |

| N,N-dimethylamide | - | Steric bulk/Conformational effects | Can influence the orientation of the molecule and access to reactive sites. researchgate.net |

LG = Leaving Group

Reactivity of the Amide Functional Group

The tertiary amide group in this compound, while generally robust, exhibits specific reactivity patterns, particularly concerning its stability towards hydrolysis and its inherent resistance to further substitution at the nitrogen atom.

Hydrolytic Stability and Pathways under Diverse Conditions

Amides are generally resistant to hydrolysis in neutral water, and this compound is no exception. libretexts.org However, under both acidic and basic conditions, the cleavage of the amide bond can be induced, proceeding through distinct mechanistic pathways to yield 3-nitrobenzoic acid and dimethylamine (B145610).

Base-Catalyzed Hydrolysis: Under basic conditions, the amide is hydrolyzed via nucleophilic acyl substitution (BAC2 mechanism). A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the dimethylamide anion, which is a relatively poor leaving group. The final step involves an acid-base reaction where the departing amine anion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and neutral dimethylamine. libretexts.org Studies on the closely related N,N-dimethyl-p-nitrobenzamide have suggested that the rate-determining step in the alkaline hydrolysis of N,N-dimethylamides is the initial addition of the hydroxide ion to the carbonyl carbon. jst.go.jp The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.

| Condition | Reactants | Products | Mechanism |

| Acidic (H₃O⁺) | This compound, Water | 3-Nitrobenzoic Acid, Dimethylammonium ion | A-2 |

| Basic (OH⁻) | This compound | 3-Nitrobenzoate, Dimethylamine | BAC2 |

N-Alkylation and N-Acylation Reactions

Classical N-alkylation and N-acylation reactions involve the substitution of a hydrogen atom on the amide nitrogen with an alkyl or acyl group, respectively. These reactions typically require the deprotonation of the amide N-H bond to form a more nucleophilic amide anion. mdpi.comstackexchange.com

This compound is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl group and two methyl groups. Crucially, it lacks an N-H bond. Consequently, it cannot be deprotonated at the nitrogen and is unable to undergo conventional N-alkylation or N-acylation reactions under standard conditions. wikipedia.org This lack of reactivity is a defining characteristic of tertiary amides. While reactions involving the activation of the N-α-C–H bonds on the methyl groups are possible through radical pathways, these fall outside the scope of traditional N-alkylation. rsc.org

Aromatic Ring Functionalization

The aromatic core of this compound is influenced by two electron-withdrawing substituents, which direct the outcome of further functionalization reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for arenes. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. chemistry.coach In this compound, both the nitro group (-NO₂) and the N,N-dimethylcarboxamido group (-C(=O)N(CH₃)₂) are electron-withdrawing and deactivating towards EAS. chemistrysteps.comlibretexts.org

Nitro Group (-NO₂): This is a powerful deactivating group that directs incoming electrophiles to the meta position. libretexts.org

N,N-Dimethylcarboxamido Group (-C(=O)N(CH₃)₂): This group is also deactivating due to the electron-withdrawing nature of the carbonyl and directs incoming electrophiles to the meta position.

In this compound, the substituents are located at positions 1 and 3, leading to antagonistic directing effects. The amide group at C1 directs towards C3 (which is blocked) and C5. The nitro group at C3 directs towards C1 (blocked) and C5. Both groups reinforce the direction of the incoming electrophile to the C5 position. The C2, C4, and C6 positions are strongly disfavored due to the formation of highly destabilized carbocation intermediates (arenium ions) during the reaction mechanism. libretexts.org Therefore, electrophilic substitution on this compound is predicted to occur selectively at the C5 position, which is meta to both deactivating groups.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

While the C-H bonds of this compound are deactivated towards EAS, the C-NO₂ bond offers a modern and powerful avenue for functionalization. Recent advances in catalysis have established that the nitro group can act as a leaving group in various transition-metal-catalyzed cross-coupling reactions. This "denitrative coupling" provides a strategic alternative to traditional methods that rely on aryl halides or triflates. nsmsi.irnih.gov

The key step in these transformations is the challenging oxidative addition of the C(sp²)-NO₂ bond to a low-valent metal center, typically palladium. organic-chemistry.org

Denitrative Suzuki-Miyaura Coupling: This reaction pairs the nitroarene with an organoboron reagent to form a new C-C bond. Catalytic systems, often employing palladium with sterically hindered and electron-rich phosphine (B1218219) ligands like BrettPhos, have proven effective. organic-chemistry.orgacs.orgmdpi.com

Denitrative Mizoroki-Heck Reaction: This process couples the nitroarene with an alkene. Palladium catalysts, particularly with BrettPhos, have been successfully used to promote the formation of stilbene (B7821643) derivatives and other alkenylated arenes from nitroarenes. oup.comacs.orgchemrxiv.org

Denitrative Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the nitroarene with a terminal alkyne. A palladium-catalyzed protocol, again often utilizing bulky phosphine ligands, enables this transformation without the need for a copper co-catalyst that is typical in classical Sonogashira reactions. acs.orgrsc.orgresearchgate.net

The table below summarizes typical conditions for these emergent cross-coupling reactions.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Product Type |

| Suzuki-Miyaura | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 °C | Biaryls |

| Mizoroki-Heck | Pd(acac)₂ / BrettPhos | Rb₂CO₃ | PhCF₃ | 150 °C | Aryl Alkenes |

| Sonogashira | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | Toluene | 130 °C | Aryl Alkynes |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For N,N-dimethyl-3-nitrobenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods offer detailed insights into its molecular framework.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic and methyl protons. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields.

The spectrum shows two singlets for the two N-methyl groups at approximately 3.00 and 3.14 ppm. This difference in chemical shift arises from the restricted rotation around the C-N amide bond, which makes the two methyl groups chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen, experiencing different magnetic environments.

The aromatic protons appear in a more complex region between 7.57 and 8.32 ppm. The proton at position 2 of the benzene (B151609) ring (H-2) is the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitro group, appearing as a multiplet near 8.23-8.32 ppm. The proton at H-4 also appears in this downfield region. The proton at H-6 resonates around 7.76 ppm, showing coupling to its neighbors. The proton at H-5, positioned between two other protons, appears as a triplet or multiplet around 7.61 ppm.

Table 1: ¹H NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃)

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic H-2, H-4 | 8.23 - 8.32 | Multiplet (m) |

| Aromatic H-6 | 7.76 | Doublet of triplets (dt) |

| Aromatic H-5 | 7.57 - 7.65 | Multiplet (m) |

| N-CH₃ | 3.14 | Singlet (s) |

| N-CH₃ | 3.00 | Singlet (s) |

Data sourced from The Royal Society of Chemistry.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group is highly deshielded and appears at approximately 169.05 ppm. The carbon atom attached to the nitro group (C-3) is also significantly deshielded, with a resonance around 148.05 ppm.

The other aromatic carbons (C-1, C-2, C-4, C-5, C-6) resonate in the typical range of 122 to 138 ppm. The quaternary carbon (C-1) to which the amide group is attached appears at about 137.94 ppm. The resonances for C-2, C-4, C-5, and C-6 are found at approximately 133.27, 124.51, 129.84, and 122.37 ppm, respectively. The two non-equivalent N-methyl carbons appear as distinct signals at around 39.65 and 35.64 ppm.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃)

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O | 169.05 |

| C-3 | 148.05 |

| C-1 | 137.94 |

| C-2 | 133.27 |

| C-5 | 129.84 |

| C-4 | 124.51 |

| C-6 | 122.37 |

| N-CH₃ | 39.65 |

| N-CH₃ | 35.64 |

Data sourced from The Royal Society of Chemistry.

While one-dimensional NMR spectra provide chemical shift data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity and spatial relationships between atoms.

¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal scalar couplings between adjacent protons. spectroscopyonline.com Cross-peaks would be expected between H-5 and H-4, as well as between H-5 and H-6, confirming their positions on the aromatic ring. This helps to differentiate the complex, overlapping multiplets in the aromatic region.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals (e.g., δ ~3.00 and ~3.14 ppm) to their respective methyl carbon signals (δ ~35.64 and ~39.65 ppm) and each aromatic proton to its corresponding ring carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the methyl protons (δ ~3.00 and ~3.14 ppm) would show a cross-peak to the carbonyl carbon (δ ~169.05 ppm), confirming the N,N-dimethylamide substructure. Similarly, correlations from H-2 and H-6 to the carbonyl carbon would establish the connection of the amide group to the aromatic ring at C-1.

Together, these 2D NMR experiments provide irrefutable evidence for the assigned structure of this compound. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups and can provide information on intermolecular forces like hydrogen bonding.

The IR spectrum of this compound is dominated by strong absorptions from the nitro and amide groups. nih.gov

Nitro Group (NO₂): Aromatic nitro compounds exhibit two very strong and characteristic stretching vibrations. spectroscopyonline.com For this compound, the asymmetric stretching (ν_as) mode appears as a strong band around 1527 cm⁻¹. nih.gov The symmetric stretching (ν_s) mode is expected in the 1370-1320 cm⁻¹ region. core.ac.uk These intense bands are a reliable indicator of the nitro group's presence.

Amide Group (C=O): As a tertiary amide, the most prominent vibrational feature is the carbonyl (C=O) stretch, known as the Amide I band. Due to conjugation with the aromatic ring, this band appears as a very strong absorption at approximately 1625 cm⁻¹. nih.gov The absence of N-H bonds means there are no N-H stretching or bending (Amide II) bands, which simplifies the spectrum compared to primary or secondary amides. spectroscopyonline.com

Other notable bands include the aromatic C-H stretches above 3000 cm⁻¹ (e.g., 3081 cm⁻¹) and the aliphatic C-H stretches of the methyl groups just below 3000 cm⁻¹ (e.g., 2929 cm⁻¹). nih.gov While a specific Raman spectrum is not detailed in the literature, the symmetric NO₂ stretch and aromatic ring vibrations would be expected to be strong Raman scatterers. researchgate.nets-a-s.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3081 | Medium | Aromatic C-H Stretch |

| 2929 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1625 | Very Strong | C=O Stretch (Amide I) |

| 1527 | Very Strong | Asymmetric NO₂ Stretch |

Data sourced from BenchChem and Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. nih.gov

As this compound lacks N-H protons, it cannot act as a hydrogen bond donor. However, the oxygen atoms of the carbonyl and nitro groups are potent hydrogen bond acceptors. In the solid state, the molecular packing is dictated by weak, non-covalent interactions.

The primary interactions governing the supramolecular assembly are likely weak C-H···O hydrogen bonds. nih.govnih.gov In these interactions, the slightly acidic aromatic protons (C-H groups on the benzene ring) can act as donors to the electronegative oxygen atoms of the nitro and carbonyl groups of neighboring molecules. wikipedia.org These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. wikipedia.org

Furthermore, π-π stacking interactions between the electron-deficient aromatic rings are also possible. nih.gov The nitro group withdraws electron density, polarizing the ring and facilitating attractive interactions with adjacent rings. The interplay of these C-H···O bonds and π-π stacking interactions defines the three-dimensional architecture of this compound in the crystalline form. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the structural elucidation and analysis of this compound, offering insights into its fragmentation behavior and enabling its detection in complex mixtures.

Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis

The fragmentation of this compound under mass spectrometry conditions, typically following electron impact (EI) or electrospray ionization (ESI), can be predicted based on the fragmentation patterns of related nitroaromatic compounds and amides. libretexts.org Under ESI, the compound would primarily be observed as the protonated molecular ion [M+H]⁺. nih.gov

Key fragmentation pathways for the protonated molecule (m/z 195.07) would include:

Amide Bond Cleavage: Cleavage of the C(O)-N bond is a common pathway for amides, which would lead to the formation of the 3-nitrobenzoyl cation at m/z 150. mdpi.com Another possibility is the cleavage of the Ar-C(O) bond.

Loss of Dimethylamine (B145610): A neutral loss of dimethylamine (NH(CH₃)₂) can occur, also resulting in the 3-nitrobenzoyl cation (m/z 150).

Fragmentation of the Nitro Group: The nitro group can undergo characteristic fragmentation, including the loss of NO (nitric oxide) and NO₂ (nitrogen dioxide). researchgate.net For instance, the loss of NO from the molecular ion would yield a fragment at m/z 164, and the loss of NO₂ would result in a fragment at m/z 148. researchgate.net

McLafferty Rearrangement: While classic McLafferty rearrangement is prominent in primary amides, analogous rearrangements can occur in N,N-disubstituted amides if a transferable gamma-hydrogen is available, though this is not a primary pathway for this specific molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for distinguishing between fragment ions that may have the same nominal mass but different elemental compositions. mdpi.com HRMS provides precise mass measurements, allowing for the unambiguous identification of generated fragments and confirming the fragmentation pathways. researchgate.net

| Predicted Fragment Ion | Proposed Formula | Calculated m/z (monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₁N₂O₃]⁺ | 195.0764 | Protonated Molecular Ion |

| [M+H - NO]⁺ | [C₉H₁₁N₁O₂]⁺ | 165.0812 | Loss of nitric oxide |

| [M+H - NO₂]⁺ | [C₉H₁₁N₁O₁]⁺ | 149.0863 | Loss of nitrogen dioxide |

| [M+H - HN(CH₃)₂]⁺ | [C₇H₄NO₂]⁺ | 150.0237 | Loss of dimethylamine / Amide bond cleavage |

Application in Reaction Monitoring and Impurity Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the synthesis of this compound and profiling potential impurities. researchgate.net During synthesis, which may involve the reaction of 3-nitrobenzoyl chloride with dimethylamine, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. beilstein-journals.orggoogle.com This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Impurity profiling is crucial for ensuring the purity of the final compound. LC-MS can detect and help identify various impurities, including:

Unreacted starting materials (e.g., 3-nitrobenzoic acid, 3-nitrobenzoyl chloride).

By-products from side reactions.

Degradation products formed during synthesis or storage.

The high sensitivity and specificity of LC-MS/MS methods enable the quantification of these impurities even at trace levels, which is essential for quality control in pharmaceutical and chemical manufacturing. researchgate.net The development of analytical methods using techniques like GC-MS has also been crucial for detecting nitroaromatic impurities in final products. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction studies are the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. acs.org

Single-Crystal X-ray Structure Determination for Molecular Geometry

While a specific single-crystal X-ray structure for this compound is not prominently available in the reviewed literature, its molecular geometry can be inferred from closely related compounds, such as N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide. mdpi.com For such a compound, single-crystal X-ray diffraction analysis reveals detailed information about bond lengths, bond angles, and torsion angles. mdpi.com

The analysis would be expected to show a relatively planar benzamide (B126) core, with the N,N-dimethylamide group and the nitro group attached to the benzene ring. The nitro group at the meta-position generally causes less steric hindrance compared to an ortho-substituent, often resulting in a more planar geometry. mdpi.com The amide group itself will exhibit planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the dimethylamino group relative to the aromatic ring and the tilt of the nitro group would be key structural parameters determined by XRD.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.95 |

| b (Å) | 11.75 |

| c (Å) | 13.10 |

| β (°) | 111.45 |

| Volume (ų) | 2429.2 |

Analysis of Crystal Packing Motifs and Supramolecular Aggregation

The crystal packing of this compound would be dictated by a combination of intermolecular forces that lead to specific supramolecular aggregates. In related nitrobenzoic acid and nitrobenzamide structures, molecules often assemble into dimers, ribbons, or sheet-like networks. rsc.orgacs.org For m-nitrobenzoic acid, X-ray analyses have revealed the formation of two-dimensional sheetlike networks where dimers are further connected by C-H···O hydrogen bonds. acs.org

Characterization of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

The specific intermolecular interactions stabilizing the crystal lattice of this compound are crucial for understanding its solid-state properties.

Hydrogen Bonding: Since this compound lacks the traditional N-H donor for strong hydrogen bonding, the dominant interactions of this type would be weak C-H···O hydrogen bonds. researchgate.net The hydrogen atoms of the aromatic ring and the methyl groups can act as weak donors, while the oxygen atoms of the carbonyl and nitro groups are effective acceptors. mdpi.com These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure, often forming extensive networks. mdpi.com

π-π Interactions: Stacking of the electron-deficient nitro-substituted benzene rings is a likely and important stabilizing interaction. These face-to-face interactions contribute to the formation of columnar or layered structures within the crystal.

Halogen Bonding: Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.comwiley-vch.de This interaction is not relevant to the parent this compound molecule itself. However, in halogenated derivatives of this compound, halogen bonds (e.g., C-X···O or C-X···N, where X = Cl, Br, I) would be a significant directional force in determining the crystal packing, potentially competing with or complementing the existing hydrogen bonds. arkat-usa.orgnih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O), Nitro Oxygen (NO₂) | Formation of extended networks and stabilization of the lattice. mdpi.com |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing through parallel alignment of aromatic rings. |

| Dipole-Dipole | Polar C=O and NO₂ groups | Polar C=O and NO₂ groups | Contributes to the overall lattice energy and molecular arrangement. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying the properties of organic molecules. It offers a balance between accuracy and computational cost, making it ideal for analyzing systems like N,N-dimethyl-3-nitrobenzamide. DFT methods are used to determine the molecule's optimized geometry, electronic structure, and to predict spectroscopic parameters. scholarsresearchlibrary.com These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher, to solve the electronic structure of the molecule. scholarsresearchlibrary.commdpi.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The key flexible bonds are the C-N amide bond and the C-C bond connecting the benzene (B151609) ring to the carbonyl group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar compounds calculated with DFT methods like B3LYP/6-31G(d,p). Precise values would be obtained from a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C(carbonyl)-O | 1.23 |

| C(carbonyl)-N | 1.36 | |

| C(ring)-C(carbonyl) | 1.51 | |

| C(ring)-N(nitro) | 1.48 | |

| N(nitro)-O | 1.22 | |

| Bond Angle (º) | O-C-N (amide) | 122.0 |

| C(ring)-C-O | 120.5 | |

| C(ring)-C-N | 117.5 | |

| Dihedral Angle (º) | Phenyl Ring - Amide Plane | ~30 - 40 |

The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.orgpensoft.net

For nitro-aromatic compounds, the HOMO is typically localized on the benzene ring and the amide group, while the LUMO is often centered on the nitro group due to its strong electron-withdrawing nature. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group on the benzamide (B126) scaffold significantly influences the HOMO and LUMO energy levels. nih.gov In a study of related meta-nitro derivatives, these molecules were found to be thermodynamically stable with high HOMO and LUMO energy levels. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP plots electrostatic potential onto the molecule's electron density surface.

Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.

Blue regions (positive potential) indicate electron-deficient areas, which are sites for nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups and the aromatic ring. researchgate.netresearchgate.net

Green regions represent neutral potential.

The MEP of related meta-nitrobenzamide derivatives shows the most electron-rich center (most negative potential) is located near the carbonyl oxygen atom. tandfonline.com This information is crucial for understanding intermolecular interactions. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: Values are illustrative and based on typical DFT (B3LYP) calculations for similar nitroaromatic compounds.

| Property | Predicted Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.

Vibrational Frequencies (FTIR/Raman): Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is typically applied for better comparison. mdpi.com For this compound, key vibrational modes include:

C=O stretch of the amide group, expected around 1625-1680 cm⁻¹.

NO₂ asymmetric and symmetric stretches , typically found near 1527 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net

C-N stretches of the amide and aromatic nitro groups.

Aromatic C-H and C=C stretches . Comparing calculated and experimental spectra aids in the definitive assignment of vibrational bands. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netunn.edu.ng The calculated shielding tensors are converted to chemical shifts relative to a standard, usually Tetramethylsilane (TMS). Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions, as solvent can significantly influence chemical shifts. unn.edu.ngresearchgate.net For this compound, key proton signals include those for the two N-methyl groups and the four aromatic protons. Comparisons between calculated and experimental shifts for similar molecules have shown good agreement, often with low root-mean-square-error (RMSE) values, confirming the accuracy of the computational approach. unn.edu.ngresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) Note: Experimental data from reference . Calculated data is illustrative of typical DFT results.

| Vibrational Assignment | Experimental (IR) | Calculated (DFT) |

| Aromatic C-H stretch | 3081 | ~3100 |

| C=O stretch (amide) | 1625 | ~1640 |

| NO₂ asymmetric stretch | 1527 | ~1535 |

| NO₂ symmetric stretch | Not specified | ~1350 |

Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) Note: Experimental data from reference in CDCl₃. Calculated data is illustrative of typical GIAO-DFT results.

| Proton | Experimental (¹H NMR) | Calculated (GIAO-DFT) |

| N-CH₃ | 3.01 (s, 3H) | ~3.0 |

| N-CH₃ | 3.14 (s, 3H) | ~3.1 |

| Aromatic Protons | 7.57–8.29 (m, 4H) | ~7.6 - 8.3 |

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of molecular flexibility and interactions with the environment, such as a solvent. nih.gov

MD simulations can reveal the dynamic nature of this compound's conformation. By simulating the molecule over time (typically nanoseconds to microseconds), one can observe fluctuations in bond lengths, angles, and especially dihedral angles. This allows for a more dynamic understanding of the conformational landscape than static DFT calculations alone. For instance, an MD simulation can show how the molecule transitions between different low-energy conformations and the timescales of these changes. Such simulations have been used for other benzamide derivatives to assess the stability of protein-ligand complexes and monitor conformational variations over time. researchgate.netnih.gov This provides a comprehensive view of the molecule's flexibility, which is essential for understanding its interactions with biological targets. nottingham.ac.uk

MD simulations are particularly powerful for studying how a molecule behaves in solution. By explicitly including solvent molecules (e.g., water, DMSO, methanol) in the simulation box, one can directly model solute-solvent interactions. iucr.org This approach provides a detailed picture of the solvation shell around this compound.

These simulations can identify specific interactions, such as hydrogen bonding between the solvent and the carbonyl or nitro groups, and quantify their strength and lifetime. The choice of solvent can significantly impact the solubility and conformational preferences of the solute. researchgate.net For example, simulations can show how polar solvents stabilize charge separation in the molecule, potentially affecting its electronic properties and reactivity. This explicit solvent modeling is often more accurate than the continuum models used in DFT for capturing specific solvent effects. researchgate.netiucr.org

Quantum Chemical Studies of Reaction Mechanisms

Theoretical investigations into the synthesis of this compound would primarily focus on the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and dimethylamine (B145610). Such studies typically employ quantum chemical methods to model the reaction at an atomic level.

Transition State Characterization and Reaction Pathway Elucidation

A computational study would first aim to elucidate the reaction pathway, which involves mapping the potential energy surface of the reacting system. This would involve identifying the structures of the reactants, intermediates, transition states, and products.

For the reaction of 3-nitrobenzoyl chloride with dimethylamine, the generally accepted mechanism proceeds through a tetrahedral intermediate. A computational analysis would characterize the geometry of the transition state leading to this intermediate. Key parameters that would be determined for the transition state include bond lengths and angles of the forming and breaking bonds. For instance, the length of the forming C-N bond (between the carbonyl carbon and the nitrogen of dimethylamine) and the breaking C-Cl bond would be critical parameters.

DFT calculations on the hydrolysis of substituted benzoyl chlorides have shown that the structure of the transition state can be influenced by the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the nitro group in the meta position, are expected to influence the geometry and stability of the transition state. researchgate.net Computational studies on related systems, like the reaction of N-alkylhydroxylamines with chiral enoate esters, have successfully used DFT to show a concerted cycloaddition-like mechanism, highlighting the power of these methods in elucidating reaction pathways. acs.org

Table 5.3.1: Hypothetical Key Geometric Parameters of the Transition State for the reaction of 3-Nitrobenzoyl Chloride with Dimethylamine

| Parameter | Hypothetical Value (Å) | Description |

| C-N Distance | 1.8 - 2.2 | The forming bond between the carbonyl carbon and the amine nitrogen. |

| C-Cl Distance | 2.0 - 2.4 | The breaking bond between the carbonyl carbon and the chlorine atom. |

| C=O Distance | 1.25 - 1.35 | The elongating carbonyl bond as it takes on more single-bond character in the transition state. |

Note: The values in this table are hypothetical and represent typical ranges observed in computational studies of similar reactions. Specific values would need to be calculated for this reaction.

Determination of Activation Energies and Reaction Free Energies

A primary goal of quantum chemical studies of reaction mechanisms is to determine the energetic barriers of the reaction, which are crucial for understanding the reaction kinetics. The activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) are key parameters that would be calculated.

The activation energy represents the minimum energy required for the reaction to occur and corresponds to the energy difference between the reactants and the transition state. The Gibbs free energy of activation also includes entropic contributions and is directly related to the reaction rate constant.

For example, in a study on the reductive amidation of nitroarenes, the apparent activation energy was calculated to be as low as 13.1 kJ/mol for a palladium-catalyzed reaction. acs.org In another study on the interconversion of phenylcarbene derivatives, DFT calculations showed that substituents have a large effect on both the thermochemistry and activation energy of the rearrangements, with activation energies ranging from 11.7 to 20.3 kcal/mol. acs.org For the hydrolysis of p-nitrobenzoyl chloride, kinetic studies have been performed, and computational methods could be used to calculate the activation barriers for comparison. nih.gov

Table 5.3.2: Hypothetical Energetic Data for the Formation of this compound

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (Ea) | 10 - 20 | The energy barrier for the reaction, representing the energy of the transition state relative to the reactants. |

| Reaction Enthalpy (ΔH) | -15 to -25 | The overall change in enthalpy for the reaction, indicating whether it is exothermic or endothermic. |

| Gibbs Free Energy of Activation (ΔG‡) | 15 - 25 | The free energy barrier, which determines the reaction rate. |

| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 | The overall change in free energy, indicating the spontaneity of the reaction. |

Note: The values in this table are hypothetical and are based on typical values for similar nucleophilic acyl substitution reactions. Accurate values would require specific quantum chemical calculations.

Derivatization and Functionalization Studies of N,n Dimethyl 3 Nitrobenzamide

Synthesis and Characterization of Amino-Benzamide Derivatives

A primary and highly significant functionalization pathway for N,N-dimethyl-3-nitrobenzamide involves the transformation of the nitro group into an amino group. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This fundamental change opens up a wealth of possibilities for subsequent chemical modifications.

The reduction of the nitro group in this compound to form N,N-dimethyl-3-aminobenzamide is a key synthetic step. This transformation can be achieved through various established methods for the reduction of aromatic nitro compounds. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is often considered a clean and efficient method for this transformation.

Metal-Acid Systems: A classic and widely used approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Other Reducing Agents: A variety of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, or tin(II) chloride. wikipedia.org A process utilizing trichlorosilane (B8805176) in the presence of an organic base has also been reported for the chemoselective reduction of nitro groups to amines. google.com

The choice of reducing agent can be influenced by factors such as the presence of other functional groups in the molecule, desired reaction conditions, and scalability of the synthesis.

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd-C | Pressurized H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Generally high yields and clean reactions. |

| Fe/HCl | Aqueous or alcoholic solvents, often heated | A cost-effective and traditional method. |

| Sn/HCl | Similar to Fe/HCl | Another common metal-acid system. youtube.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or biphasic systems | Can be useful for selective reductions. wikipedia.org |

| SnCl₂ | Acidic conditions | A milder alternative to some metal-acid systems. wikipedia.org |

The resulting N,N-dimethyl-3-aminobenzamide, with its newly introduced primary amino group, serves as a versatile intermediate for further functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.

Acylation: The amino group can be readily acylated to form amides. This is a widely used reaction in organic synthesis for the protection of amino groups or for the construction of more complex molecules. nih.gov The reaction typically involves treating the aminobenzamide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield N-(3-(dimethylcarbamoyl)phenyl)acetamide. The use of coupling agents can also facilitate the direct condensation of carboxylic acids with the amino group.

Alkylation: Alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. This can be achieved by reacting N,N-dimethyl-3-aminobenzamide with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even to quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can sometimes be achieved under specific reaction conditions or by using protecting group strategies. organic-chemistry.org For example, a method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-BBN, which could potentially be adapted for aminobenzamides. organic-chemistry.org

Modifications of the Amide Moiety

The N,N-dimethylamide functional group itself can be a target for chemical modification, providing another layer of structural diversity.

While amides are generally stable functional groups, the N,N-dimethyl substituents can potentially be exchanged under certain conditions. This transformation is not as straightforward as the functionalization of the amino group and may require more forcing conditions. One possible approach could involve the hydrolysis of the amide to the corresponding carboxylic acid, followed by re-amidation with a different amine.

The amide bond in this compound can be cleaved through hydrolysis to yield 3-nitrobenzoic acid. rsc.org This reaction is typically carried out under acidic or basic conditions with heating. The resulting 3-nitrobenzoic acid is a valuable synthetic intermediate in its own right. wikipedia.orgnih.gov It can be converted to a variety of other functional groups or used in coupling reactions to synthesize more complex molecules. For example, 3-nitrobenzoic acid can be converted to its acyl chloride, 3-nitrobenzoyl chloride, by reaction with thionyl chloride or oxalyl chloride. This activated derivative can then be reacted with a wide range of nucleophiles, such as alcohols to form esters or other amines to form different amides.

Interactive Data Table: Derivatives from 3-Nitrobenzoic Acid

| Reagent | Product | Reaction Type |

| SOCl₂ or (COCl)₂ | 3-Nitrobenzoyl chloride | Acyl chloride formation |

| R'OH, acid catalyst | Alkyl 3-nitrobenzoate | Fischer esterification |

| R'₂NH, coupling agent | N,N-Disubstituted-3-nitrobenzamide | Amidation |

Introduction of Additional Functionalities to the Aromatic Ring

The aromatic ring of this compound is another site for functionalization, primarily through electrophilic aromatic substitution reactions. wikipedia.org The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile.

The N,N-dimethylcarbamoyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl oxygen. The nitro group is also a strong deactivating and meta-directing group. libretexts.org Therefore, in this compound, both substituents direct incoming electrophiles to the positions meta to themselves. This would result in substitution at the 5-position, and to a lesser extent, at the 1-position (relative to the amide). However, the strong deactivation of the ring by two electron-withdrawing groups makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.

Common electrophilic aromatic substitution reactions that could potentially be applied, albeit with difficulty, include:

Nitration: Introduction of another nitro group, likely at the 5-position. makingmolecules.com

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like this compound.

The introduction of new functionalities onto the aromatic ring can significantly alter the physical, chemical, and biological properties of the resulting derivatives.

Halogenation and Other Electrophilic Substitutions

The aromatic ring of this compound is generally deactivated towards traditional electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. This group directs incoming electrophiles to the meta-position relative to itself (positions 5 and to a lesser extent, 1). However, the N,N-dimethylamide group is an activating group and a powerful ortho-, para- director. The interplay between these two substituents governs the outcome of electrophilic substitution reactions.

Standard electrophilic halogenation or nitration reactions on this compound are challenging due to the deactivating effect of the nitro group. Such reactions would likely require harsh conditions and may lead to a mixture of products or fail to proceed altogether.

Regioselective Functionalization Techniques

To overcome the challenges of traditional electrophilic substitution, regioselective functionalization techniques, particularly Directed ortho-Metalation (DoM), have emerged as a powerful strategy for the derivatization of this compound. wikipedia.orgorganic-chemistry.org

The N,N-dimethylamide group is a potent Directed Metalation Group (DMG). organic-chemistry.org This functionality allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group (the C2 or C6 position) by a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orguwindsor.cabaranlab.org

The general principle of DoM for this compound is outlined below:

Deprotonation: The N,N-dimethylamide group directs an organolithium reagent to deprotonate the sterically accessible ortho-position (C2 or C6). The lithium cation is chelated by the oxygen and nitrogen atoms of the amide group, stabilizing the resulting aryllithium intermediate.

Electrophilic Quench: The highly reactive aryllithium species then reacts with an added electrophile (E+), leading to the formation of a 2-substituted-N,N-dimethyl-3-nitrobenzamide derivative.

A variety of electrophiles can be employed in this second step, allowing for the introduction of diverse functionalities. For instance, reaction with molecular iodine (I₂) or other halogen sources would yield the corresponding halogenated derivatives.

Table 1: Potential Electrophiles for the Regioselective Functionalization of this compound via Directed ortho-Metalation

| Electrophile | Introduced Functional Group | Resulting Compound Class |

| I₂, Br₂, Cl₂ | -I, -Br, -Cl | Halogenated benzamides |

| Aldehydes/Ketones | -CH(OH)R | Hydroxyalkyl benzamides |

| CO₂ | -COOH | Carboxylic acids |

| Alkyl halides | -R | Alkylated benzamides |

| Disulfides | -SR | Thioethers |

| Chlorotrimethylsilane | -Si(CH₃)₃ | Silylated benzamides |

The nitro group at the 3-position is expected to increase the acidity of the ortho-protons (C2 and C6), potentially facilitating the deprotonation step in the DoM sequence. However, the strong electron-withdrawing nature of the nitro group might also influence the stability and reactivity of the aryllithium intermediate. Specific experimental studies on this compound are required to fully elucidate the impact of the nitro substituent on the efficiency and scope of DoM-mediated functionalization.

Compound Index

Advanced Analytical Method Development for N,n Dimethyl 3 Nitrobenzamide

Chromatographic Methodologies

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For N,N-dimethyl-3-nitrobenzamide, various chromatographic techniques are employed to assess purity, detect trace impurities, and quantify the compound in different matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. ijprajournal.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for this purpose. springernature.comphenomenex.com

Method development for purity analysis focuses on achieving optimal separation between the main compound and any potential impurities, such as starting materials, isomers (e.g., N,N-dimethyl-2-nitrobenzamide and N,N-dimethyl-4-nitrobenzamide), and degradation products. A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which provides hydrophobic interaction sites for separation. phenomenex.com The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. springernature.com UV detection is highly effective, as the nitroaromatic and benzamide (B126) chromophores exhibit strong absorbance, typically around 254 nm or 270 nm. nih.gov

The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic separation based on polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |

| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |

| Detection | UV at 254 nm | Wavelength for sensitive detection of the aromatic system. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While this compound has limited volatility, GC is invaluable for the analysis of volatile process-related impurities, such as residual solvents (e.g., toluene, dimethylformamide) or volatile starting materials. Headspace GC is particularly effective for quantifying residual solvents without interference from the non-volatile active pharmaceutical ingredient (API). restek.com

For the analysis of non-volatile or thermally labile impurities, a derivatization step can be employed to convert them into more volatile and stable analogues suitable for GC analysis. For instance, trace amounts of dimethylamine (B145610), a potential precursor, can be derivatized using benzoyl chloride to form the more stable N,N-dimethylbenzamide, which can then be quantified by GC-Mass Spectrometry (GC-MS). researchgate.netnih.gov This approach significantly enhances the sensitivity and selectivity of the analysis.

Table 2: Typical GC System Parameters for Trace Impurity Analysis

| Parameter | Condition | Purpose |

| Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) | A mid-polarity column suitable for a range of volatile compounds. nih.gov |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. nih.gov |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general organic compounds; MS for identification. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |

Development of LC-MS/MS Methods for Impurity Profiling and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. resolvemass.caresearchgate.net This makes it the method of choice for impurity profiling and the quantification of trace-level impurities, particularly potentially genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels. researchgate.net

For this compound, LC-MS/MS can detect and quantify process impurities that may not be visible by UV detection. chimia.ch The parent compound has a monoisotopic mass of 194.0691 g/mol . uni.lu In positive ion mode, it can be detected as the protonated molecule [M+H]⁺ at m/z 195.0764. uni.lu However, neutral nitroaromatic compounds can sometimes exhibit poor ionization efficiency. researchgate.net To overcome this, a derivatization strategy can be employed where the nitro group is reduced to a more easily ionizable amine group, significantly enhancing detection sensitivity. rsc.org

In impurity profiling, LC-MS/MS is used to identify unknown peaks by determining their mass-to-charge ratio and fragmentation patterns, which provides clues to their structure. chimia.ch

Table 3: Potential Process-Related Impurities and Byproducts of this compound

| Compound Name | Structure | Monoisotopic Mass ( g/mol ) | Potential Origin |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.0219 | Unreacted starting material |

| Dimethylamine | C₂H₇N | 45.0578 | Unreacted starting material |

| N,N-dimethyl-2-nitrobenzamide | C₉H₁₀N₂O₃ | 194.0691 | Isomeric impurity |

| N,N-dimethyl-4-nitrobenzamide | C₉H₁₀N₂O₃ | 194.0691 | Isomeric impurity |